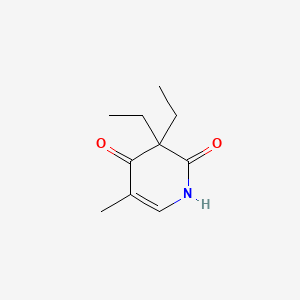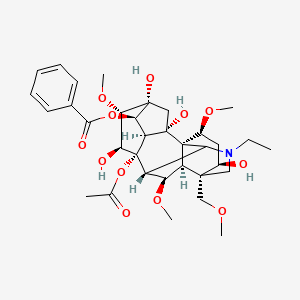
Aconifine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aconifine is a diterpenoid that is aconitine bearing a 10-hydroxy substituent. It derives from an aconitine. It derives from a hydride of an aconitane.
Scientific Research Applications
Hemodynamic and Arrhythmogenic Effects
Aconifine, when applied to the left atria of cats, has shown significant arrhythmogenic and hemodynamic effects, including dysrhythmias and a cardiodepressant action. Pretreatment with atropine and amiodarone modifies the responses, indicating a potential for studying supraventricular dysrhythmias and cardiovascular pharmacology (Winslow, 1981).
Toxicology and Detoxification
Aconifine's dual nature as a useful drug and a toxic substance in Traditional Chinese Medicine is notable. It has been used for anti-inflammation and anti-arrhythmia but also poses risks of poisoning. Modern scientific methods are employed to understand and optimize the detoxification processes of Aconitum herbs (Chan et al., 2021).
Developmental Toxicity in Zebrafish Embryos
Recent studies have explored aconitine's (AC) developmental toxicity in zebrafish embryos. AC exposure impairs cardiac, liver, and neurodevelopment and induces oxidative stress and ROS-mediated mitochondrial apoptosis. This highlights its relevance in toxicology and developmental biology research (Xia et al., 2021).
Pharmacokinetic Studies
Aconifine's pharmacokinetic properties are vital for understanding its bioactivity and safety. Studies have shown the relationship between cytochrome P450 proteins, efflux transporters, and the bioavailability of Aconitum alkaloids, providing insights into their metabolism and detoxification in vivo (Mi et al., 2021).
Influence on Cytochrome P450 3A
Investigations into the interaction of aconitine with cytochrome P450 3A (CYP3A) provide valuable information for drug-drug interaction studies and pharmacology. Understanding how aconitine modulates CYP3A is crucial for predicting drug interactions and ensuring the safe use of aconitine-containing medicines (Zhu et al., 2013).
properties
Product Name |
Aconifine |
|---|---|
Molecular Formula |
C34H47NO12 |
Molecular Weight |
661.7 g/mol |
IUPAC Name |
[(1R,2S,3S,4R,5R,6S,7S,8S,9R,13R,14R,16S,17R,18R)-8-acetyloxy-11-ethyl-2,5,7,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO12/c1-7-35-15-30(16-42-3)19(37)13-20(43-4)33-23(30)22(44-5)21(25(33)35)34(47-17(2)36)24-27(46-29(39)18-11-9-8-10-12-18)31(40,14-32(24,33)41)28(45-6)26(34)38/h8-12,19-28,37-38,40-41H,7,13-16H2,1-6H3/t19-,20+,21+,22+,23-,24+,25?,26+,27-,28+,30+,31-,32+,33-,34+/m1/s1 |
InChI Key |
GMSKTJVHWUUOMY-UHBPHNCFSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@]4(C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4(CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



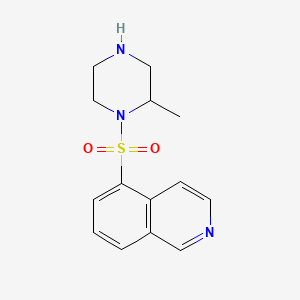
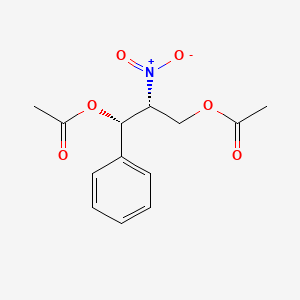

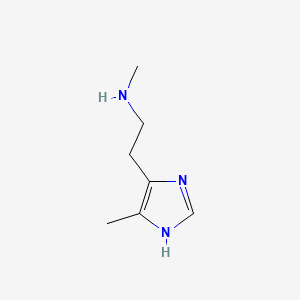

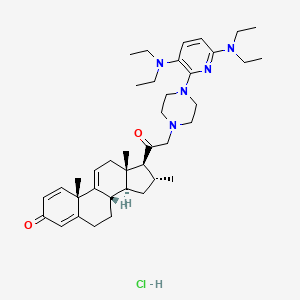
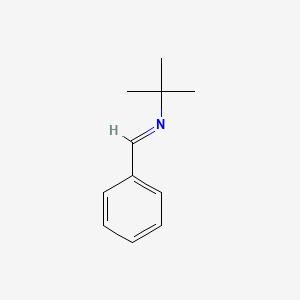

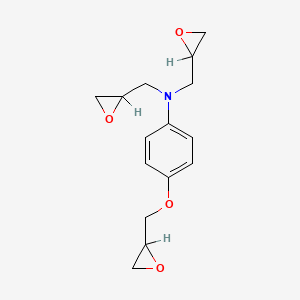
![12H-Benzo[a]phenothiazine](/img/structure/B1206107.png)
